![molecular formula C8H15NO2 B2374394 (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 2305485-55-4](/img/structure/B2374394.png)

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

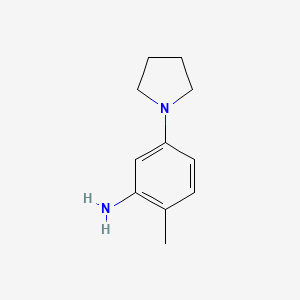

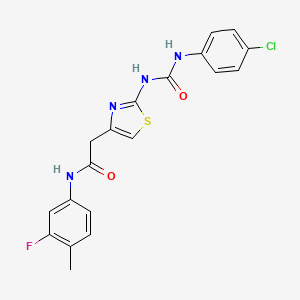

“(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol” is a chemical compound with the molecular formula C8H14O3 . It is a bicyclic compound, which means it contains two rings in its structure .

Synthesis Analysis

The compound can be synthesized through biotransformation processes. A study has shown that vegetables can act as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate . The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis

During the biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate, enzymatic hydrolysis takes place . Under different reaction conditions, such as the reaction temperature and time, and using different plant material as a biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate are obtained as reaction products .Physical and Chemical Properties Analysis

The compound has a molecular weight of 158.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 49.7 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Building Blocks

- The compound has been used in the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potentially useful chiral building block, through a process involving enantiomer resolution and kinetic resolution (Bieliu̅nas et al., 2013).

Stereoselective Synthesis

- It has been used in the stereoselective synthesis of a variety of compounds, including (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, demonstrating the compound's utility in creating complex molecules with controlled stereochemistry (Garrido et al., 2013).

Chiral Recognition and Analysis

- The compound has been involved in the preparation of optically active crown ethers and podands, showcasing its role in chiral recognition and analysis (Naemura et al., 1989).

Organic Chemistry and Catalysis

- Research has demonstrated its utility in azabicyclo chemistry, providing insights into the synthesis of functionalized azabicyclo compounds and their potential as catalysts in organic reactions (Mokotoff & Sprecher, 1974).

Conformational and Chemical Properties

- Studies have also focused on the conformational analysis and chemical properties of 1-azabicyclo[3.3.1]nonane derivatives, contributing to the understanding of the compound's structural and chemical behavior (Miyano et al., 1988).

Application in Peptidomimetics and Drug Discovery

- The compound has been synthesized for its application in peptidomimetics, which are critical for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Synthesis of Natural Product Analogs

- Research has also been conducted on the synthesis of 2,9-dioxabicyclo[3.3.1]nonane as a key intermediate in natural product analogs, highlighting its role in synthetic organic chemistry (Lynch et al., 1994).

Eigenschaften

IUPAC Name |

(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDZWSOGXNHVQS-WCTZXXKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCC(C1N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2CC[C@H]([C@@H]1N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile](/img/structure/B2374314.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2374317.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)

![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)